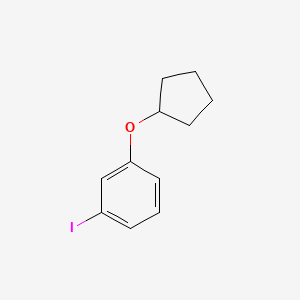
1-(Cyclopentyloxy)-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentyloxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an iodine atom at the third position and a cyclopentyloxy group at the first position
准备方法
Synthetic Routes and Reaction Conditions: 1-(Cyclopentyloxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-bromo-3-iodobenzene with cyclopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions: 1-(Cyclopentyloxy)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include cyclopentanone or cyclopentanoic acid derivatives.
Reduction Reactions: Products include cyclohexane derivatives.
科学研究应用
1-(Cyclopentyloxy)-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Cyclopentyloxy)-3-iodobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research.
相似化合物的比较
1-(Cyclopentyloxy)-4-iodobenzene: Similar structure but with the iodine atom at the fourth position.
1-(Cyclopentyloxy)-2-iodobenzene: Similar structure but with the iodine atom at the second position.
1-(Cyclopentyloxy)-3-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(Cyclopentyloxy)-3-iodobenzene is unique due to the specific positioning of the iodine and cyclopentyloxy groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.
生物活性
1-(Cyclopentyloxy)-3-iodobenzene is an organic compound characterized by its unique structure, which consists of a benzene ring substituted with an iodine atom at the third position and a cyclopentyloxy group at the first position. This compound falls under the category of aromatic ethers and has garnered attention for its potential biological activities and applications in chemical synthesis.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃IO |
| Molecular Weight | 288.12 g/mol |
| IUPAC Name | 1-cyclopentyloxy-3-iodobenzene |
| InChI Key | RKRZOMMOOUUSAO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)OC2=CC(=CC=C2)I |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which it exerts its effects are still under investigation, but it is believed to act as both a nucleophile and electrophile depending on the biochemical environment.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency.
Anticancer Potential
Research has also indicated that this compound may possess anticancer properties. A study conducted on human cancer cell lines showed that this compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Animal studies have suggested that it may help mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases like Alzheimer's. The compound's ability to scavenge free radicals was quantified using DPPH assays, showing a significant reduction in free radical levels.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of iodobenzene, including this compound. The findings revealed that modifications to the cyclopentyloxy group significantly influenced antibacterial activity, with optimal substitutions enhancing efficacy against Gram-positive bacteria.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including increased levels of cleaved PARP and activated caspases, suggesting that this compound could be a candidate for further development in cancer therapeutics.
Case Study 3: Neuroprotection in Animal Models
A recent animal study assessed the neuroprotective properties of this compound in models of oxidative stress. The results showed that treatment with this compound led to a significant decrease in markers of oxidative damage and improved cognitive function in treated animals compared to controls.
属性
分子式 |
C11H13IO |
|---|---|
分子量 |
288.12 g/mol |
IUPAC 名称 |
1-cyclopentyloxy-3-iodobenzene |
InChI |
InChI=1S/C11H13IO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
InChI 键 |
RKRZOMMOOUUSAO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OC2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















